Butyramidine hydrochloride
Overview
Description
Butyramidine hydrochloride is not directly mentioned in the provided papers; however, the papers discuss the effects of sodium butyrate, a compound related to butyric acid, which is a short-chain fatty acid. The studies explore the impact of sodium butyrate on various cellular processes, including DNA synthesis, methylation, and protein production in different cell types, ranging from normal cells to cancerous cells .
Synthesis Analysis
The synthesis of butyramidine hydrochloride is not explicitly covered in the provided papers. However, the papers do discuss the biological synthesis and effects of sodium butyrate on cells. For instance, sodium butyrate has been shown to inhibit DNA synthesis in normal embryonic lung fibroblast cells and to affect DNA methylation patterns differently in normal and transformed cells . It also inhibits DNA synthesis and the induction of ornithine decarboxylase in bovine lymphocytes .
Molecular Structure Analysis
While the molecular structure of butyramidine hydrochloride is not discussed, the papers do provide insights into the molecular effects of sodium butyrate. Sodium butyrate has been found to increase the content of 5-methylcytosine in DNA, indicating a change in the methylation status of the genetic material . This suggests that butyrate can influence the molecular structure of DNA by altering its methylation pattern.
Chemical Reactions Analysis
The chemical reactions involving butyramidine hydrochloride are not detailed in the papers. However, the effects of sodium butyrate on chemical reactions within cells are examined. For example, sodium butyrate has been shown to increase levels of unscheduled DNA synthesis in UV-irradiated human fibroblasts, suggesting a role in DNA repair mechanisms . Additionally, butyrate has been reported to increase protein synthesis in colonocytes from patients with ulcerative colitis, indicating its involvement in metabolic pathways related to protein production .
Physical and Chemical Properties Analysis
The physical and chemical properties of butyramidine hydrochloride are not described in the papers. Nonetheless, the studies provide information on the biological properties of sodium butyrate, such as its ability to inhibit DNA synthesis at millimolar concentrations and to suppress the induction of ornithine decarboxylase activity . These properties reflect the compound's biological activity and its potential therapeutic applications.
Scientific Research Applications
1. Cell Cycle Modulation
Sodium butyrate, closely related to butyramidine hydrochloride, has been studied for its effects on cell cycle events in HeLa cells. It was found to arrest butyrate-treated cells late in the G1 phase very close to the S phase. This suggests a potential application in controlling cell proliferation and possibly in cancer research (Fallon & Cox, 1979).
2. Anti-Leukemic Effects
Butyrate has demonstrated potent effects against leukemia. In a study involving a child with acute myelogenous leukemia, butyrate administration led to a reduction in myeloblasts in the peripheral blood and bone marrow, suggesting a role in leukemia therapy (Novogrodsky et al., 1983).
3. Colon Cancer Inhibition
Research has shown that butyrate, along with carnitine, inhibits human colon carcinoma cell proliferation and induces apoptosis. This discovery provides a rationale for studying the effects of butyrate in colon cancer treatments in vivo (Roy et al., 2009).
4. Enhancing Chemotherapy Efficacy
Butyrate has been found to enhance the efficacy of chemotherapeutic agents like 5-fluorouracil in treating colorectal cancers. It modulates DNA synthesis and induces apoptosis, suggesting a synergistic potential in cancer therapy (Bras-Gonçalves et al., 2001).
5. Histone Modification
Butyrate has been implicated in histone modification, significantly affecting chromatin organization. This might have implications in epigenetics and cancer research (D'Anna et al., 1982).
6. Anti-inflammatory Properties
Calcium butyrate has shown anti-inflammatory effects in chemically-induced colitis in rats and has antitumor properties. Its topical application on the colonic mucosa suggests potential therapeutic roles in inflammatory bowel diseases and cancer (Celasco et al., 2014).
Safety And Hazards
properties
IUPAC Name |
butanimidamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.ClH/c1-2-3-4(5)6;/h2-3H2,1H3,(H3,5,6);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYCVEYASXULRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952591 | |
Record name | Butanimidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60952591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyramidine hydrochloride | |
CAS RN |
3020-81-3 | |
Record name | Butanimidamide, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3020-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3020-81-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66912 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanimidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60952591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | butanimidamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Butyramidine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT97Y99LQU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.